molecular formula C16H14ClF3N2O4S B2484088 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2034530-57-7

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2484088
CAS No.: 2034530-57-7
M. Wt: 422.8
InChI Key: PAAIJYVVFICAMP-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a thiophene ring substituted with chlorine and methoxy groups, as well as a phenyl ring substituted with a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: Starting with a thiophene precursor, chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Coupling with the phenyl ring: The thiophene derivative is then coupled with a phenyl ring substituted with a trifluoromethoxy group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the ethanediamide linkage: The final step involves the formation of the ethanediamide linkage through a condensation reaction between the thiophene-phenyl intermediate and an appropriate diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups or the thiophene ring.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, dimethylformamide as a solvent, elevated temperatures.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced ethanediamide derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
  • N-(4-{[(5-chlorothiophen-2-yl)methyl]amino}phenyl)acetamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to its unique combination of a chlorinated thiophene ring, a methoxy group, and a trifluoromethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O4S/c1-25-11(12-6-7-13(17)27-12)8-21-14(23)15(24)22-9-2-4-10(5-3-9)26-16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAIJYVVFICAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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